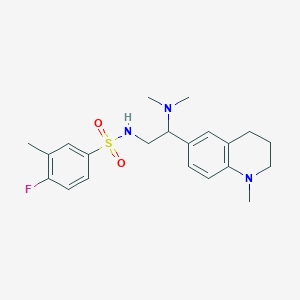

5-Nitro-2-(propylamino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Photoaffinity Labeling Agents

- Tritium-labeled Photoaffinity Labeling Agent : Branchini et al. (1992) synthesized a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent for chloride channels. This agent, derived from 5-Nitro-2-(propylamino)benzonitrile, was used to study epithelial chloride channels, highlighting its role in biochemical research (Branchini et al., 1992).

- Labeling of Human Red Blood Cell Ghosts : Another study by Branchini et al. (1991) developed a photoaffinity analog of 5-Nitro-2-(propylamino)benzonitrile to study chloride efflux in human red blood cell ghosts. This research underscores its utility in investigating membrane proteins and ion channels (Branchini et al., 1991).

2. Chloride Channel Blockers

- Modification of Chloride Ion Transport : Branchini et al. (1995) examined the modification of chloride ion transport in human erythrocyte ghost membranes. They used photoaffinity labeling agents based on the structure of 5-Nitro-2-(propylamino)benzonitrile, revealing insights into the workings of chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1995).

3. Biochemical and Pharmaceutical Research

- Synthesis of Benzimidazole Derivatives : Vasantha et al. (2015) synthesized a series of benzimidazole-5-carboxylate derivatives using a 'one-pot' nitro reductive cyclization reaction involving 5-Nitro-2-(propylamino)benzonitrile. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, demonstrating the compound's relevance in the development of pharmaceutical agents (Vasantha et al., 2015).

4. Other Chemical Syntheses and Applications

- Regiocontrol of Nitrile Oxide Cycloadditions : Kanemasa et al. (1992) discussed the regiocontrol of nitrile oxide cycloadditions, an important reaction in organic chemistry, where derivatives of benzonitrile like 5-Nitro-2-(propylamino)benzonitrile play a crucial role (Kanemasa et al., 1992).

- Electrocatalytic Oxidation of Benzylamine : Wang et al. (2020) explored the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks, indicating potential applications in organic synthesis and industrial processes (Wang et al., 2020).

Mécanisme D'action

Mode of Action

It is known that the compound is activated in an f420-dependent manner, resulting in the formation of major metabolites in bacteria .

Biochemical Pathways

It is known that the compound can induce autophagy in macrophages , but the specific pathways and their downstream effects need further investigation .

Pharmacokinetics

The molecular weight of the compound is 205.21 , which may influence its bioavailability.

Result of Action

The compound is known to induce autophagy in macrophages , but the specific molecular and cellular effects need further investigation .

Safety and Hazards

Propriétés

IUPAC Name |

5-nitro-2-(propylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUDRLMEHXUGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(propylamino)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426721.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2426722.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2426725.png)

![4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2426727.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)

![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)